molecular formula C10H16ClNO B6316714 (4-Propoxybenzyl)amine hydrochloride CAS No. 59528-26-6

(4-Propoxybenzyl)amine hydrochloride

Cat. No.: B6316714
CAS No.: 59528-26-6
M. Wt: 201.69 g/mol
InChI Key: CAFDIBUAOIUPMT-UHFFFAOYSA-N
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Description

(4-Propoxybenzyl)amine hydrochloride is a substituted benzylamine derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzyl moiety. This compound is structurally characterized by a primary amine group attached to a benzyl ring modified with a propoxy substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of benzimidazole derivatives (e.g., 2-(4-propoxybenzyl)-1H-benzimidazole) and other bioactive molecules .

Properties

IUPAC Name

(4-propoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFDIBUAOIUPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propoxybenzyl)amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with 4-propoxybenzyl chloride under controlled conditions . This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Propoxybenzyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions to form different substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-propoxybenzaldehyde or 4-propoxybenzoic acid.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

(4-Propoxybenzyl)amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Propoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Alkoxy-Substituted Benzylamines

Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications
(4-Propoxybenzyl)amine HCl C₁₀H₁₆ClNO 201.69 g/mol -OCH₂CH₂CH₃ Intermediate for benzimidazoles (e.g., Protonitazene analogs)
N-(4-Ethoxybenzyl)-2-propen-1-amine HCl C₁₂H₁₈ClNO 227.73 g/mol -OCH₂CH₃ Higher solubility in polar solvents vs. propoxy derivatives
N-(4-Methoxybenzyl)-1-propanamine HCl C₁₁H₁₈ClNO 215.72 g/mol -OCH₃ Shorter alkoxy chain; used in CNS drug candidates

Key Findings :

  • Lipophilicity : The propoxy group increases logP compared to methoxy or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Yield : Propoxy-substituted benzylamines are synthesized in moderate yields (~60–70%) due to steric hindrance during alkylation, whereas methoxy derivatives achieve higher yields (>85%) .

Halogen-Substituted Benzylamines

Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications
1-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₈Cl₂N₂ 275.22 g/mol -Cl Antipsychotic activity; higher metabolic stability
[4-(Trifluoromethyl)benzyl]amine HCl C₈H₉ClF₃N 211.61 g/mol -CF₃ Electron-withdrawing group enhances receptor binding affinity

Key Findings :

  • Electronic Effects : Chloro and trifluoromethyl groups withdraw electron density, increasing acidity of the amine group (pKa ~8.5–9.0) compared to alkoxy derivatives (pKa ~10.2) .
  • Biological Activity : Halogenated analogs exhibit stronger σ-receptor binding but lower CNS penetration than propoxy derivatives .

Heterocyclic and Complex Derivatives

Compound Molecular Formula Key Feature Application
2-(4-Propoxybenzyl)-1H-benzimidazole C₁₇H₁₈N₂O Benzimidazole core Antiviral and antitumor agents
Proxymetacaine HCl C₁₆H₂₆ClN₂O₃ Ester-linked propoxybenzoate Local anesthetic (logP = 3.1)
Protonitazene C₂₀H₂₄N₄O₂ 4-Propoxybenzyl-benzimidazole Schedule I hallucinogen (µ-opioid activity)

Key Findings :

  • Bioactivity : The 4-propoxybenzyl group in Protonitazene contributes to µ-opioid receptor agonism, whereas benzimidazole derivatives show broader kinase inhibition .
  • Metabolism : Propoxy chains undergo slower oxidative metabolism (via CYP3A4) than methoxy groups, prolonging half-life in vivo .

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